Ro 31-8220 mesylate

Catalog No.
S548186
CAS No.
138489-18-6
M.F
C26H27N5O5S2
M. Wt
553.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 31-8220 mesylate

CAS Number

138489-18-6

Product Name

Ro 31-8220 mesylate

IUPAC Name

methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate

Molecular Formula

C26H27N5O5S2

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4)

InChI Key

SAWVGDJBSPLRRB-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

RO31-8220; RO 31-8220; RO31-8220; RO318220; RO-318220; RO 318220; RO31-8220 mesylate; Bisindolylmaleimide IX; BIM IX.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O

Description

The exact mass of the compound Bisindolylmaleimide IX mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro 31-8220 mesylate, also known as Bisindolylmaleimide IX, is a synthetic compound characterized by the molecular formula C₂₆H₂₇N₅O₅S₂ and a molecular weight of 553.7 Da. It acts primarily as a reversible competitive inhibitor of protein kinase C. This compound is notable for its ability to penetrate cell membranes, making it effective in various biological applications .

BIM IX acts as a competitive inhibitor of protein kinases, particularly PKC isoforms. It competes with the natural substrates of PKC for the enzyme's binding site, thereby preventing the phosphorylation of target proteins and disrupting downstream signaling pathways [].

Ro 31-8220 mesylate functions through competitive inhibition of protein kinases, particularly protein kinase C. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The compound exhibits varying inhibition potency across different kinases, with IC50 values indicating its effectiveness at nanomolar concentrations for several targets including PKCα and MAPKAP-K1b .

Ro 31-8220 mesylate has demonstrated significant biological activity beyond its role as a protein kinase C inhibitor. It also inhibits a variety of other kinases such as RSK1, RSK2, PRK2, PKD1, MSK1, GSK3β, CDK2-cyclin A, and PIM3. These interactions suggest its potential utility in modulating signaling pathways involved in cell growth, differentiation, and apoptosis .

The synthesis of Ro 31-8220 mesylate typically involves multiple steps starting from simpler organic compounds. The process includes the formation of the indole and maleimide structures through condensation reactions followed by functionalization to introduce the mesylate group. Although specific protocols may vary among laboratories, the general approach involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

Ro 31-8220 mesylate is widely used in research settings for its ability to inhibit protein kinase C and other kinases. Its applications include:

  • Cell signaling studies: Understanding the role of protein kinase C in various cellular processes.
  • Cancer research: Investigating the pathways involved in tumor growth and metastasis.
  • Neuroscience: Studying the effects of kinase inhibition on neuronal signaling and plasticity .

Interaction studies have shown that Ro 31-8220 mesylate can modulate various signaling pathways by inhibiting multiple kinases. For instance, it has been used to explore the role of protein kinase C in cardiac hypertrophy and neurodegenerative diseases. Studies often involve assessing changes in downstream signaling cascades following treatment with this compound .

Ro 31-8220 mesylate shares structural and functional characteristics with several other compounds that inhibit protein kinases. Here are some notable comparisons:

CompoundTypePrimary TargetIC50 (nM)
Ro 31-8220 mesylateBisindolylmaleimideProtein kinase C5 - 38
StaurosporineIndole alkaloidBroad-spectrum kinase~1 - 10
Gö 6976BisindolylmaleimideProtein kinase C~10
H7PyridopyrimidineProtein kinase A~100
Bisindolylmaleimide IBisindolylmaleimideProtein kinase C~10

Uniqueness

Ro 31-8220 mesylate is unique due to its specific structural features that allow for selective inhibition of protein kinase C while also affecting other kinases at low concentrations. Its ability to penetrate cell membranes enhances its utility in cellular studies compared to other inhibitors that may have limited bioavailability or specificity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

553.14536133 g/mol

Monoisotopic Mass

553.14536133 g/mol

Heavy Atom Count

38

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3JPC9J3C82

Dates

Modify: 2023-08-15
1: Kim SY, Kim S, Kim JM, Jho EH, Park S, Oh D, Yun-Choi HS. PKC inhibitors RO 31-8220 and Gö 6983 enhance epinephrine-induced platelet aggregation in catecholamine hypo-responsive platelets by enhancing Akt phosphorylation. BMB Rep. 2011 Feb;44(2):140-5. doi: 10.5483/BMBRep.2011.44.2.140. PubMed PMID: 21345315.
2: Marmy-Conus N, Hannan KM, Pearson RB. Ro 31-6045, the inactive analogue of the protein kinase C inhibitor Ro 31-8220, blocks in vivo activation of p70(s6k)/p85(s6k): implications for the analysis of S6K signalling. FEBS Lett. 2002 May 22;519(1-3):135-40. PubMed PMID: 12023032.
3: Chepurny OG, Hussain MA, Holz GG. Exendin-4 as a stimulator of rat insulin I gene promoter activity via bZIP/CRE interactions sensitive to serine/threonine protein kinase inhibitor Ro 31-8220. Endocrinology. 2002 Jun;143(6):2303-13. PubMed PMID: 12021195; PubMed Central PMCID: PMC3500996.
4: Han Z, Pantazis P, Lange TS, Wyche JH, Hendrickson EA. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. Cell Death Differ. 2000 Jun;7(6):521-30. PubMed PMID: 10822275.
5: Zhou B, Zhang JP, Hu ZL, Tan YX, Qian DH. Ro 31-8220 inhibits release of interleukin-1 and interleukin-6 from mouse peritoneal macrophages induced by fibrin fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1999 May;20(5):449-51. PubMed PMID: 10678095.
6: Lingameneni R, Vysotskaya TN, Duch DS, Hemmings HC Jr. Inhibition of voltage-dependent sodium channels by Ro 31-8220, a 'specific' protein kinase C inhibitor. FEBS Lett. 2000 May 12;473(2):265-8. PubMed PMID: 10812087.
7: Kuz'mina TI, Denisenko VIu, Shapiev ISh. [Effect of the protein kinase C inhibitor Ro 31-8220 on Ca2+-responses, induced by somatotropin, in swine granulosa cells]. Tsitologiia. 1999;41(11):992-6. Russian. PubMed PMID: 10643054.
8: Hers I, Tavaré JM, Denton RM. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity. FEBS Lett. 1999 Nov 5;460(3):433-6. PubMed PMID: 10556511.
9: Zhou B, Zhang JP, Hu ZL, Tao XB, Qian DH. Effects of Ro 31-8220 on smooth muscle cell proliferation induced by fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1997 Sep;18(5):463-5. PubMed PMID: 10322943.
10: Standaert ML, Bandyopadhyay G, Antwi EK, Farese RV. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin. Endocrinology. 1999 May;140(5):2145-51. PubMed PMID: 10218965.
11: Begemann M, Kashimawo SA, Lunn RM, Delohery T, Choi YJ, Kim S, Heitjan DF, Santella RM, Schiff PB, Bruce JN, Weinstein IB. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase. Anticancer Res. 1998 Sep-Oct;18(5A):3139-52. PubMed PMID: 9858877.
12: Barrett P, Davidson G, Hazlerigg DG, Morris MA, Ross AW, Morgan PJ. Mel 1a melatonin receptor expression is regulated by protein kinase C and an additional pathway addressed by the protein kinase C inhibitor Ro 31-8220 in ovine pars tuberalis cells. Endocrinology. 1998 Jan;139(1):163-71. PubMed PMID: 9421411.
13: Mahon TM, Matthews JS, O'Neill LA. Staurosporine, but not Ro 31-8220, induces interleukin 2 production and synergizes with interleukin 1alpha in EL4 thymoma cells. Biochem J. 1997 Jul 1;325 ( Pt 1):39-45. PubMed PMID: 9224627; PubMed Central PMCID: PMC1218526.
14: Yeo EJ, Provost JJ, Exton JH. Dissociation of tyrosine phosphorylation and activation of phosphoinositide phospholipase C induced by the protein kinase C inhibitor Ro-31-8220 in Swiss 3T3 cells treated with platelet-derived growth factor. Biochim Biophys Acta. 1997 May 27;1356(3):308-20. PubMed PMID: 9194574.
15: Lin W, Zhang JP, Hu ZL, Feng ZH, Qian DH. Effects of Ro 31-8220 on lipopolysaccharides-induced hepatotoxicity and release of tumor necrosis factor from rat Kupffer cells. Zhongguo Yao Li Xue Bao. 1997 Jan;18(1):85-7. PubMed PMID: 10072903.
16: Heiskanen KM, Savolainen KM. Palmitic acid anilide-induced respiratory burst in human polymorphonuclear leukocytes is inhibited by a protein kinase C inhibitor, Ro 31-8220. Free Radic Biol Med. 1997;22(7):1175-82. PubMed PMID: 9098091.
17: Beltman J, McCormick F, Cook SJ. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase. J Biol Chem. 1996 Oct 25;271(43):27018-24. PubMed PMID: 8900190.
18: Harris TE, Persaud SJ, Jones PM. Atypical isoforms of pKc and insulin secretion from pancreatic beta-cells: evidence using Gö 6976 and Ro 31-8220 as Pkc inhibitors. Biochem Biophys Res Commun. 1996 Oct 23;227(3):672-6. PubMed PMID: 8885992.
19: Marley PD, Thomson KA. Inhibition of nicotinic responses of bovine adrenal chromaffin cells by the protein kinase C inhibitor, Ro 31-8220. Br J Pharmacol. 1996 Sep;119(2):416-22. PubMed PMID: 8886429; PubMed Central PMCID: PMC1915873.
20: Geiselhart L, Conti DJ, Freed BM. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events. Transplantation. 1996 Jun 15;61(11):1637-42. PubMed PMID: 8669110.

Explore Compound Types